molecular formula C10H21N3O3 B2795399 3-hexyl-1-methyl-1,2-dihydroimidazol-1-ium;nitrate CAS No. 203389-26-8

3-hexyl-1-methyl-1,2-dihydroimidazol-1-ium;nitrate

Cat. No.: B2795399
CAS No.: 203389-26-8
M. Wt: 231.296
InChI Key: DJJUVCGRFZCTDO-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hexyl-1-methyl-1,2-dihydroimidazol-1-ium;nitrate is a chemical compound belonging to the imidazolium family. It is commonly used in various fields such as medical research, environmental research, and industrial research. The compound is known for its unique properties, including high thermal stability, low volatility, and good solubility in water .

Scientific Research Applications

3-hexyl-1-methyl-1,2-dihydroimidazol-1-ium;nitrate has a wide range of scientific research applications :

    Catalysis: It is used as a catalyst in organic synthesis reactions, aiding in the design and optimization of various chemical processes.

    Solvent: Due to its excellent solubility, it serves as a solvent or reaction medium in chemical reactions.

    Ionic Liquid Electrolyte: The compound is used in high-energy density lithium batteries and carbon dioxide capture and storage.

Preparation Methods

The synthesis of 3-hexyl-1-methyl-1,2-dihydroimidazol-1-ium;nitrate typically involves the following steps :

    Starting Materials: The reaction begins with hexyl imidazole and a solvent such as methanol.

    Addition of Nitrate: Nitric acid is added to the reaction mixture, acting as a catalyst.

    Reaction Conditions: The mixture is heated to an appropriate temperature and allowed to react for a specific period.

    Isolation: After the reaction is complete, the mixture is cooled and filtered to obtain the final product.

Chemical Reactions Analysis

3-hexyl-1-methyl-1,2-dihydroimidazol-1-ium;nitrate undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: It can also undergo reduction reactions, often using common reducing agents.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include nitric acid, methanol, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-hexyl-1-methyl-1,2-dihydroimidazol-1-ium;nitrate involves its behavior as a short-chain cationic surfactant . It exhibits aggregation behavior in aqueous solutions at various temperatures, which influences its interactions with other molecules and its overall effectiveness in different applications.

Comparison with Similar Compounds

3-hexyl-1-methyl-1,2-dihydroimidazol-1-ium;nitrate can be compared with other similar compounds such as :

  • 3-hexyl-1-methyl-1H-imidazolium bromide
  • 1-hexyl-3-methylimidazolium chloride
  • 1-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

These compounds share similar structural features but differ in their anionic components, which can influence their properties and applications. For example, 1-hexyl-3-methylimidazolium chloride is known for its use as an ionic liquid with high ionic conductivity .

By understanding the unique properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

3-hexyl-1-methyl-1,2-dihydroimidazol-1-ium;nitrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2.NO3/c1-3-4-5-6-7-12-9-8-11(2)10-12;2-1(3)4/h8-9H,3-7,10H2,1-2H3;/q;-1/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJUVCGRFZCTDO-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C[NH+](C=C1)C.[N+](=O)([O-])[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.